molecular formula C9H13NO B13669152 1-[(5-Methylfuran-2-yl)methyl]azetidine

1-[(5-Methylfuran-2-yl)methyl]azetidine

Cat. No.: B13669152
M. Wt: 151.21 g/mol
InChI Key: NDVPLMUJALCIAR-UHFFFAOYSA-N
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Description

1-[(5-Methylfuran-2-yl)methyl]azetidine is an azetidine derivative featuring a four-membered saturated nitrogen ring substituted with a 5-methylfuran-2-ylmethyl group.

  • Key synthons: Boc-protected intermediates (e.g., 1-Boc-3-azetidinone) and coupling agents like HATU for amide bond formation .
  • Reductive amination: Reactions between aldehyde synthons and amines, followed by Boc deprotection using HCl .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]azetidine

InChI

InChI=1S/C9H13NO/c1-8-3-4-9(11-8)7-10-5-2-6-10/h3-4H,2,5-7H2,1H3

InChI Key

NDVPLMUJALCIAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylfuran-2-yl)methyl]azetidine typically involves the reaction of 5-methylfurfural with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by the addition of 5-methylfurfural to form the desired product through nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylfuran-2-yl)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form diketone derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

1-[(5-Methylfuran-2-yl)methyl]azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Methylfuran-2-yl)methyl]azetidine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the azetidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

1-(4-Bromobenzyl)azetidine
  • Structure : Azetidine ring substituted with a 4-bromobenzyl group.
  • Molecular Weight: 226.11 g/mol (vs. ~167.21 g/mol for 1-[(5-Methylfuran-2-yl)methyl]azetidine, estimated based on C$9$H${13}$NO) .
  • Key Differences: The bromine atom in 1-(4-Bromobenzyl)azetidine increases molecular weight and introduces electronegativity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : 1-(4-Bromobenzyl)azetidine serves as a chemical intermediate, whereas the methylfuran analog may have pharmaceutical relevance (e.g., protease inhibitors) .
(E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
  • Structure : Chalcone with 5-methylfuran and 5-methylthiophen substituents.
  • Molecular Weight : 260.34 g/mol .
  • Key Differences: The chalcone backbone (prop-2-en-1-one) contrasts with the azetidine core, conferring planarity and extended conjugation for nonlinear optical (NLO) properties. The methylfuran group here contributes to NLO behavior in optoelectronics, whereas the azetidine derivative’s rigid ring may enhance binding to biological targets .

Comparative Data Table

Compound Molecular Weight (g/mol) Core Structure Key Substituent(s) Applications Source
This compound ~167.21 Azetidine 5-Methylfuran-2-ylmethyl Pharmaceutical candidates
1-(4-Bromobenzyl)azetidine 226.11 Azetidine 4-Bromobenzyl Synthesis intermediate
(E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one 260.34 Chalcone 5-Methylfuran, 5-methylthiophen Nonlinear optical materials

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